4-Piperidinyl 2-methylpropanoate hydrochloride
Overview
Description
4-Piperidinyl 2-methylpropanoate hydrochloride, also known as PIPERIDIN-4-YL ISOBUTYRATE HYDROCHLORIDE, is a chemical compound with the molecular formula C9H18ClNO2 . Its molecular weight is 207.7 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis involve reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .
Molecular Structure Analysis
The molecular structure of 4-Piperidinyl 2-methylpropanoate hydrochloride consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Scientific Research Applications
Crystal and Molecular Structure Analysis
A study on the crystal and molecular structure of a closely related compound, 4-Piperidinecarboxylic acid hydrochloride, was characterized using single-crystal X-ray diffraction, calculations, and FTIR spectrum analysis. This work provides fundamental insights into the structural properties that could be relevant for the development of materials or drugs involving piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Piperidine Derivatives
Piperidine derivatives, including those related to "4-Piperidinyl 2-methylpropanoate hydrochloride," have been synthesized for various applications. For instance, new fibrates containing piperidine structures showed superior activities in decreasing triglycerides, cholesterol, and blood sugar compared to bezafibrate in animal studies, indicating the potential for developing novel therapeutic agents (Komoto et al., 2000).
Pharmacological Properties
Synthetic efforts have led to the creation of compounds with notable antibacterial and antioxidant properties. These include hydrochlorides of aminopropapanols with piperidine structures, demonstrating the versatility of piperidine derivatives in designing compounds with potential therapeutic uses (Гаспарян et al., 2011).
Medicinal Chemistry Innovations
Novel (4-piperidinyl)-piperazine derivatives were synthesized as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, showcasing the role of piperidine derivatives in developing new drug candidates to manage diseases like metabolic disorders and cancer (Chonan et al., 2011).
Antibacterial and Antifungal Activities
Research on novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds has highlighted their significant antibacterial and antifungal activities. Such studies underscore the potential of piperidine derivatives in the development of new antimicrobial agents (Ibiş et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and characterization of various piperidine derivatives have been extensively studied, illustrating the chemical reactivity and potential applications of these compounds in different domains, including drug development and organic chemistry (Yousif, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidin-4-yl 2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQIOMLDPDEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2-methylpropanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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